molecular formula C16H21NO4 B3207672 benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate CAS No. 1046469-18-4

benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate

Cat. No.: B3207672
CAS No.: 1046469-18-4
M. Wt: 291.34 g/mol
InChI Key: CRGPOEWIWVOXJP-UHFFFAOYSA-N
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Description

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate is a complex organic compound that features a cyclopropylcarbamate core with a benzyl group and a tetrahydropyran-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate typically involves multiple steps. One common approach is the reaction of benzyl alcohol with tetrahydro-2H-pyran-2-ol to form benzyl tetrahydropyranyl ether. This intermediate is then reacted with cyclopropyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, sodium methoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarboxylic acid, while reduction may produce benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylmethanol .

Scientific Research Applications

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)ethanol
  • Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)acetate
  • Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate

Uniqueness

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate is unique due to its cyclopropylcarbamate core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

benzyl N-[2-(oxan-2-yloxy)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-16(20-11-12-6-2-1-3-7-12)17-13-10-14(13)21-15-8-4-5-9-19-15/h1-3,6-7,13-15H,4-5,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGPOEWIWVOXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155057
Record name Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046469-18-4
Record name Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046469-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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